N-Methylol Minocycline (~90per cent)
Description
Contextualization within the Tetracycline (B611298) Class of Compounds
N-Methylol Minocycline (B592863) is structurally related to the tetracycline class of antibiotics, a group of broad-spectrum agents that function by inhibiting protein synthesis in bacteria. Tetracyclines are characterized by a four-ring carbocyclic structure. Minocycline itself is a second-generation, semi-synthetic tetracycline, distinguished by modifications that enhance its antibacterial activity and pharmacokinetic properties. synzeal.com N-Methylol Minocycline is a direct derivative of minocycline, containing a hydroxymethyl group attached to the amide nitrogen, and is recognized as "Minocycline EP Impurity F" by the European Pharmacopoeia. synzeal.commolcan.com
Significance of Investigating Minocycline Derivatives and Metabolites
The investigation of derivatives and metabolites of established drugs like minocycline is a critical aspect of pharmaceutical science for several reasons. Firstly, understanding the impurity profile of an active pharmaceutical ingredient (API) is essential for ensuring its quality, safety, and efficacy. synzeal.com Impurities can arise during synthesis, degradation, or storage and may have different toxicological or pharmacological properties than the parent drug. nih.gov Secondly, studying metabolites is crucial for understanding a drug's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted by the body. core.ac.uk The degradation pathways of minocycline have been a subject of research, with studies exploring its decomposition under various stress conditions. nih.gov
Research Rationale for N-Methylol Minocycline
The primary rationale for the research into N-Methylol Minocycline stems from its classification as a known impurity of minocycline. synzeal.comsynzeal.com Regulatory bodies like the European Pharmacopoeia mandate the monitoring and control of such impurities in pharmaceutical products to ensure patient safety. sigmaaldrich.com The presence of N-Methylol Minocycline can be indicative of the manufacturing process or the stability of the drug product. Therefore, its synthesis and characterization as a reference standard are necessary for the development and validation of analytical methods to detect and quantify it in minocycline samples. synzeal.comsynzeal.com
Overview of Research Scope and Methodological Approaches
The research scope for N-Methylol Minocycline primarily revolves around its synthesis, isolation, and analytical characterization. The goal is to have a well-characterized standard for use in quality control laboratories.
Methodological approaches for the study of N-Methylol Minocycline and other minocycline impurities predominantly involve advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of minocycline and its related substances. edqm.eu These methods are often developed to be stability-indicating, meaning they can separate the parent drug from its degradation products. nih.gov Spectroscopic techniques are also vital for the structural elucidation and confirmation of these compounds.
Below are tables detailing the chemical identity of N-Methylol Minocycline and a summary of analytical methods used for the analysis of minocycline and its impurities.
Chemical and Physical Properties of N-Methylol Minocycline
| Property | Value | Source |
|---|---|---|
| Chemical Name | (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-N-(hydroxymethyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | synzeal.com |
| Synonyms | N-Methylolminocycline, Minocycline EP Impurity F, Hydroxymethyl Minocycline | synzeal.commolcan.com |
| CAS Number | 1075240-33-3 | molcan.com |
| Molecular Formula | C₂₄H₂₉N₃O₈ | molcan.com |
| Molecular Weight | 487.50 g/mol | molcan.com |
Analytical Methods for Minocycline and its Impurities
| Analytical Technique | Description | Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify each component in a mixture. | Routinely used for the analysis of minocycline and its impurities, including N-Methylol Minocycline, in drug substances and formulations. edqm.eu |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. | Used for the structural confirmation of minocycline and its derivatives by providing molecular weight and fragmentation data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique to observe local magnetic fields around atomic nuclei. | Employed for the detailed structural elucidation of synthesized reference standards of minocycline impurities. |
| Infrared (IR) Spectroscopy | A technique that measures the absorption of infrared radiation by a sample. | Used to identify the functional groups present in the molecule, aiding in structural confirmation. |
Properties
CAS No. |
1075240-33-3 |
|---|---|
Molecular Formula |
C24H29N3O8 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H29N3O8/c1-26(2)13-5-6-14(29)16-11(13)7-10-8-12-18(27(3)4)20(31)17(23(34)25-9-28)22(33)24(12,35)21(32)15(10)19(16)30/h5-6,10,12,18,28-30,33,35H,7-9H2,1-4H3,(H,25,34)/t10-,12-,18-,24-/m0/s1 |
InChI Key |
KIFXZUBVPDZBNZ-LRSHKJBPSA-N |
SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C |
Synonyms |
N-Hydroxymethyl Minocycline; (4S,4aS,5aR,12aS)-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-N-(hydroxymethyl)-1,11-dioxo-2-naphthacenecarboxamide |
Origin of Product |
United States |
Synthetic Strategies and Chemical Pathways of N Methylol Minocycline
Retrosynthetic Analysis of N-Methylol Minocycline (B592863)
A retrosynthetic analysis of N-Methylol Minocycline identifies the most logical disconnection at the nitrogen-carbon bond of the N-methylol group (-NH-CH₂OH). This bond is strategically cleaved to reveal the precursor synthons. The analysis points to a straightforward synthesis from two primary building blocks: the minocycline molecule and a single-carbon electrophile.
The logical synthetic equivalents for these precursors are minocycline itself and formaldehyde (B43269) (or a stable equivalent such as paraformaldehyde). The reaction would involve the nucleophilic attack of one of the nitrogen atoms of minocycline on the carbonyl carbon of formaldehyde. The minocycline structure contains several nitrogen atoms, including the amide nitrogen and two dimethylamino groups. The amide nitrogen is a primary target for N-methylolation, a reaction well-documented for modifying amide groups in polymers. researchgate.net
Targeted Synthesis of N-Methylol Minocycline
The targeted synthesis of N-Methylol Minocycline is a deliberate process involving the selection of appropriate starting materials and the fine-tuning of reaction parameters to achieve the desired product with high purity.
The primary precursor for this synthesis is Minocycline . Minocycline is a semi-synthetic tetracycline (B611298) antibiotic derived from 6-demethyltetracycline. chemicalbook.com Its complex and polyfunctional structure presents a unique challenge for selective derivatization.
The derivatization agent of choice is Formaldehyde (or its polymer, Paraformaldehyde ). This one-carbon aldehyde serves as the electrophile, reacting with a nucleophilic nitrogen atom on the minocycline backbone to form the N-methylol (-N-CH₂OH) moiety. The reaction is an example of N-methylolation, where an amide hydrogen is substituted. researchgate.net This approach is favored for its directness and atom economy.
The formation of the N-methylol group is sensitive to various reaction conditions which must be optimized to ensure a high yield of the desired product, N-Methylol Minocycline (~90%). Key parameters include the choice of solvent, reaction temperature, pH, and the molar ratio of reactants. Drawing parallels from similar N-methylolation reactions, a hypothetical set of optimized conditions can be proposed. researchgate.net
Interactive Table: Proposed Optimized Reaction Conditions for N-Methylol Minocycline Synthesis
| Parameter | Optimized Condition | Rationale |
| Solvent | Aprotic polar solvent (e.g., N,N-Dimethylformamide) | Solubilizes both minocycline and paraformaldehyde, facilitating the reaction. nihs.go.jpcaymanchem.com |
| Reagent | Paraformaldehyde | A stable, solid source of formaldehyde, allowing for easier handling and controlled depolymerization in solution. researchgate.net |
| Temperature | 50-70 °C | Provides sufficient energy to overcome the activation barrier without causing degradation of the sensitive tetracycline core. chemicalbook.comgoogle.com |
| Catalyst | Mild Base (e.g., Triethylamine) | May be used to deprotonate the amide nitrogen, increasing its nucleophilicity towards formaldehyde. google.com |
| pH Control | Near-neutral to slightly basic (pH 7.5-8.5) | Critical for preventing acid-catalyzed degradation of the tetracycline structure, such as epimerization or dehydration. bris.ac.ukgoogle.com |
| Molar Ratio | 1:1.1 (Minocycline:Formaldehyde) | A slight excess of formaldehyde ensures complete conversion of the minocycline while minimizing side reactions. |
Following the synthesis, a robust purification strategy is essential to isolate N-Methylol Minocycline at the target purity of approximately 90% and to remove unreacted starting materials and byproducts. The complex nature of tetracycline derivatives necessitates advanced purification techniques.
High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical monitoring and preparative purification of tetracycline compounds. nih.gov Reverse-phase columns are typically employed. scielo.org.za Subsequent to chromatographic separation, the isolated product can be obtained in solid form through techniques like crystallization or precipitation from a solution by adding a non-solvent, followed by vacuum drying. google.comgoogle.com
Interactive Table: Summary of Purification and Isolation Methodologies
| Technique | Description | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify each component in a mixture. | Mobile phase composition, column type (e.g., C18), and flow rate must be optimized for resolution between the product and impurities. nihs.go.jp |
| Crystallization | A process where a solid forms from a solution, melt, or more rarely deposited directly from a gas. | Solvent selection is crucial; a system of a good solvent and a poor solvent (anti-solvent) is often used. Freezing and crystallization at low temperatures (-20°C to 0°C) can improve yield and purity. google.comgoogle.com |
| Precipitation | The creation of a solid from a solution by a chemical reaction or by changing the solvent to reduce the solubility of the solute. | Vigorous stirring while slowly adding an anti-solvent (e.g., diethyl ether, heptane) can yield a fine, easily filterable precipitate. google.com |
| Filtration and Drying | The mechanical separation of a solid from a fluid (liquid or gas) by interposing a medium through which only the fluid can pass. The isolated solid is then dried under vacuum. | A fine fritted funnel is suitable for collecting the product. High vacuum drying ensures the removal of residual solvents. google.com |
Potential Formation of N-Methylol Minocycline through Metabolic Processes
The in vivo formation of xenobiotic derivatives is a critical area of study in pharmacology and toxicology. While minocycline is known to be metabolized, the formation of an N-methylol derivative through these pathways is not a documented outcome.
The primary metabolic transformations of minocycline in humans are N-demethylation of the dimethylamino groups and hydroxylation, particularly at the 9-position of the aromatic ring, to form 9-hydroxyminocycline (B571545). nih.govugent.be These oxidative reactions are typically mediated by the Cytochrome P450 (CYP450) family of enzymes. nih.gov
The formation of an N-methylol group, however, is not a typical CYP450-mediated reaction. CYP450 enzymes catalyze the insertion of an oxygen atom into a C-H or N-H bond (hydroxylation) or the oxidative removal of alkyl groups (dealkylation). mdpi.com The addition of a formaldehyde unit to an amide nitrogen to form an N-methylol derivative is a synthetic transformation that is not observed as a product of these enzymatic pathways. Therefore, the potential for N-Methylol Minocycline to be formed through metabolic processes like enzymatic hydroxylation is considered highly unlikely based on current metabolic knowledge.
Identification of Relevant In Vitro Metabolic Systems
The study of minocycline metabolism has utilized various in vitro systems to identify and characterize its biotransformation products. These systems are crucial for predicting in vivo metabolic pathways and understanding the drug's disposition.
Human liver microsomes and hepatocytes are standard and relevant systems for investigating the metabolism of minocycline. tandfonline.com Studies on related compounds have demonstrated that these systems, which contain a wide array of metabolic enzymes, are effective for assessing metabolic stability. tandfonline.com For instance, investigations into omadacycline, a newer aminomethylcycline, employed human liver microsomes, hepatocytes, S9 fractions, and cytosol to confirm its metabolic stability. tandfonline.com
Historically, a two-step liquid chromatographic procedure has been used to isolate metabolites from human urine, with subsequent identification through mass spectral and spectrophotometric analysis. nih.govugent.be To confirm the identity of metabolites, synthetic compounds are often prepared for comparison. One notable in vitro method used for this purpose is a modified Udenfriend system, which simulates an enzymatic oxygenase and can generate hydroxylated derivatives of minocycline. nih.govugent.be
While the primary human metabolites of minocycline have been identified as 9-hydroxyminocycline and mono-N-demethylated derivatives, these in vitro systems are essential for detecting a broader range of potential metabolic products, including minor metabolites or degradation products that might form under specific conditions. nih.govugent.be Furthermore, cell-free protein synthesis (CFPS) systems have been developed as biosensors for the broad-spectrum detection of tetracyclines, indicating their utility in analytical contexts. mdpi.com
It is also noteworthy that tetracycline-class antibiotics can impact mitochondrial function by targeting mitochondrial translation, which could be a consideration in the selection and interpretation of results from cell-based in vitro systems. nih.gov
| In Vitro System | Application/Relevance | Key Findings/Purpose | Reference |
|---|---|---|---|
| Human Liver Microsomes | Metabolic stability and metabolite identification of tetracyclines. | Used to assess metabolic turnover and identify potential metabolites. Omadacycline showed high stability. | tandfonline.com |
| Human Hepatocytes | Comprehensive metabolism studies. | Provides a more complete picture of metabolic pathways compared to subcellular fractions. | tandfonline.com |
| Modified Udenfriend System | Synthetic preparation of metabolites. | Simulates enzymatic oxygenase activity to synthetically prepare compounds like 9-hydroxyminocycline for analytical comparison. | nih.govugent.be |
| Cell-Free Protein Synthesis (CFPS) | Analytical detection. | Engineered as biosensors for the broad-spectrum detection of tetracyclines in samples. | mdpi.com |
Formation of N-Methylol Minocycline as a Degradation Product
N-Methylol Minocycline is recognized as an impurity of minocycline. cymitquimica.com Its formation can occur as a degradation product, particularly through the interaction of minocycline with formaldehyde. This process is of analytical importance as formaldehyde can be present as a contaminant or a reagent in manufacturing processes. The structure of N-Methylol Minocycline is characterized by the addition of a hydroxymethyl group to the nitrogen atom of the C2-carboxamide side chain of the minocycline molecule. cymitquimica.comlgcstandards.com
Studies on the photocatalytic degradation of minocycline have identified various transformation products, demonstrating the susceptibility of the molecule to chemical modification. nih.gov While N-Methylol Minocycline was not explicitly identified in these specific studies, the research proposed several degradation pathways, including modifications at the amide group, which is consistent with the formation of an N-methylol adduct. nih.gov One of the terminal degradation products identified, TP90, was found to be nontoxic. nih.gov
Reaction Mechanisms Leading to N-Methylol Formation (e.g., with Formaldehyde)
The formation of N-Methylol Minocycline proceeds via the chemical reaction between minocycline and formaldehyde. This reaction is a classic example of the interaction between an amide and an aldehyde.
The mechanism involves the nucleophilic attack of the nitrogen atom of the C2-carboxamide group on the electrophilic carbonyl carbon of formaldehyde. This addition reaction leads to the formation of a transient N-methylol intermediate. researchgate.net This type of reaction is well-documented and forms the basis for various chemical modifications. researchgate.net The synthesis of minocycline itself can involve the use of formaldehyde for reductive alkylation at other positions on the molecule, highlighting the reactivity of the tetracycline scaffold with aldehydes. core.ac.uk
The reaction can be depicted as follows: Minocycline-C(O)NH₂ + HCHO ⇌ Minocycline-C(O)NH-CH₂OH
This reaction is typically reversible, and the stability of the resulting N-Methylol Minocycline adduct is influenced by various environmental conditions. researchgate.net
Influence of Environmental Factors on Formation Pathways
The formation of N-Methylol Minocycline and other degradation products is significantly influenced by environmental factors, most notably pH, temperature, and the presence of catalysts or other reactive species.
pH: The pH of the solution is a critical factor affecting both the stability of minocycline and its reactivity. The minocycline molecule has multiple ionizable groups, causing its net charge to be pH-dependent. nih.gov It can exist in cationic, zwitterionic, or anionic forms. nih.gov Specifically, at a pH above 7.85, minocycline is predominantly an anionic species. nih.gov This alteration in charge distribution affects the molecule's nucleophilicity and susceptibility to degradation. Studies on the photocatalytic degradation of minocycline found that the degradation rate constant was four times higher under alkaline conditions (pH 11.0) compared to acidic conditions (pH 3.0). nih.gov This suggests that the formation of degradation products, potentially including N-Methylol Minocycline, is accelerated in alkaline environments.
Temperature: As with most chemical reactions, temperature influences the rate of degradation. Increased temperatures can provide the necessary activation energy to overcome reaction barriers, accelerating the formation of N-methylol adducts and other degradation products.
Presence of Other Substances: The presence of formaldehyde is a prerequisite for the formation of N-Methylol Minocycline. The concentration of formaldehyde will directly impact the equilibrium of the formation reaction. Furthermore, the presence of inorganic anions can affect degradation pathways. In photocatalytic studies, the decomposition of minocycline was affected by anions in the order of HCO₃⁻ > Cl⁻ > SO₄²⁻ > NO₃⁻. nih.gov
| Factor | Influence on Formation Pathways | Reference |
|---|---|---|
| pH | Affects the ionization state and reactivity of minocycline. Degradation is significantly faster in alkaline conditions (pH 11) compared to acidic conditions (pH 3). | nih.govnih.gov |
| Temperature | Higher temperatures generally increase the rate of chemical degradation reactions. | General Chemical Principle |
| Formaldehyde Concentration | Acts as the reactant for the formation of N-Methylol Minocycline. Higher concentrations can shift the reaction equilibrium towards product formation. | researchgate.net |
| Inorganic Anions | Can influence the rate of photocatalytic degradation, with bicarbonate (HCO₃⁻) showing the most significant effect. | nih.gov |
Analytical Characterization and Purity Assessment of N Methylol Minocycline
Chromatographic Method Development and Validation
Chromatographic techniques are central to the separation and quantification of N-Methylol Minocycline (B592863) from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) is the most prominently documented method for this purpose.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Several HPLC methods have been developed and validated for the analysis of minocycline and its impurities, including N-Methylol Minocycline (Impurity F). These methods are crucial for quality control during the manufacturing and storage of minocycline. nih.gov
A common approach involves using a C18 or C8 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. For instance, a patent for an HPLC analysis method for minocycline and its related substances describes the use of a Zorbax Extend C18 column with a methanol-acetonitrile-acetate buffer solution as the mobile phase. chemguide.co.uk Another method detailed in a patent utilizes a C8 chromatographic column with a mobile phase composed of an acetate (B1210297) buffer and acetonitrile. The acetate buffer in this method is a mixture of ammonium (B1175870) acetate solution, disodium (B8443419) ethylenediaminetetraacetate, and triethylamine, with the pH adjusted to 8.0 with glacial acetic acid. nih.gov
A study aimed at improving the liquid chromatographic separation of minocycline and its impurities employed an XTerra RP-18 column with a mobile phase of acetonitrile, tetrabutylammonium (B224687) hydrogen sulphate, and ethylenediaminetetraacetic acid in water. nih.gov
The following table summarizes various HPLC methods reported for the analysis of minocycline and its impurities, which are applicable for the separation and quantification of N-Methylol Minocycline.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Extend C18 (250 mm x 4.6 mm, 5 µm) | C8 chromatographic column | XTerra RP-18 (250 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol-acetonitrile-acetate buffer | Acetate buffer-acetonitrile (82:18, v/v) | Acetonitrile-0.2 M tetrabutylammonium hydrogen sulphate pH 6.5-0.2 M EDTA pH 6.5-water (20:20:20:40, v/v/v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm |
| Column Temp. | 35 °C | 30 °C | 35 °C |
| Reference | chemguide.co.uk | nih.gov | nih.gov |
These methods demonstrate the utility of reversed-phase HPLC with UV detection for the effective separation and control of N-Methylol Minocycline in pharmaceutical samples. The validation of these methods typically includes parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. tsijournals.com
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
While HPLC is a well-established technique, Ultra-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed, resolution, and sensitivity due to the use of smaller particle size columns (typically <2 µm). A recent study on the degradation of minocycline utilized UPLC coupled with mass spectrometry (UPLC-MS/MS) to identify various degradation products. mdpi.com Although this study focused on photocatalytic degradation, the developed UPLC method demonstrates the potential for high-resolution separation of minocycline and its derivatives, including N-Methylol Minocycline.
A study utilizing two-dimensional liquid chromatography (2D-LC) also employed UPLC in the second dimension for the separation of minocycline-related substances, highlighting the enhanced separation power of this technique for complex impurity profiles. nih.gov
Detailed, validated UPLC methods specifically for the routine quantification of N-Methylol Minocycline are not extensively reported in the public domain but are likely employed in pharmaceutical development and quality control laboratories.
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is generally not a preferred method for the analysis of tetracycline (B611298) antibiotics, including minocycline and its derivatives like N-Methylol Minocycline. This is primarily due to the low volatility and thermal lability of these compounds. nih.gov The high temperatures required for GC analysis can lead to the degradation of the analyte, resulting in inaccurate quantification and the potential for generating additional impurities.
However, some research has explored the use of GC-MS for the analysis of thermally labile compounds by employing specialized techniques such as supersonic molecular beams, which can minimize thermal degradation. nih.gov Derivatization to increase volatility is another potential approach, but this adds complexity to the sample preparation process. For routine quality control of N-Methylol Minocycline, liquid chromatography-based methods remain the industry standard due to their robustness and suitability for non-volatile and thermally sensitive molecules.
Spectroscopic Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural characterization of N-Methylol Minocycline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical structure and conformational features of molecules. For N-Methylol Minocycline, 1H and 13C NMR would be instrumental in confirming the presence of the N-hydroxymethyl group (-NH-CH₂-OH) and its attachment to the carboxamide nitrogen of the minocycline backbone.
While specific NMR spectral data for N-Methylol Minocycline is not widely available in published literature, chemical suppliers of this impurity standard, such as Daicel Pharma, indicate that a complete characterization, including 1H NMR, 13C NMR, and other 2D NMR techniques, is performed and provided in their Certificate of Analysis. daicelpharmastandards.com This data would be crucial for confirming the identity and structure of the compound. The analysis of chemical shifts, coupling constants, and through-space correlations from 2D NMR experiments (e.g., COSY, HSQC, HMBC) would allow for the unambiguous assignment of all proton and carbon signals and provide insights into the conformational preferences of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For N-Methylol Minocycline, the expected monoisotopic mass is 487.1955, corresponding to the molecular formula C₂₄H₂₉N₃O₈. molcan.com
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-Q-TOF/MS, is particularly effective for the identification of impurities like N-Methylol Minocycline. A recent study utilized 2D-LC-Q-TOF/MS to identify seventeen related substances in minocycline hydrochloride tablets, including process-related impurities and degradation products. nih.govscilit.com This approach allows for the accurate mass measurement of the parent ion and its fragment ions, facilitating the elucidation of the chemical structure.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₉N₃O₈ | molcan.com |
| Molecular Weight | 487.50 g/mol | molcan.com |
| Monoisotopic Mass | 487.1955 | molcan.com |
The combination of chromatographic separation with advanced mass spectrometric detection provides a powerful tool for the identification and quantification of N-Methylol Minocycline, ensuring the quality and safety of minocycline-containing pharmaceuticals.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Spectroscopic techniques are fundamental in elucidating the molecular structure of N-Methylol Minocycline by identifying its key functional groups.
Infrared (IR) Spectroscopy:
The spectrum of minocycline hydrochloride typically shows broad absorption bands in the region of 3400-3200 cm⁻¹, which are attributed to O-H and N-H stretching vibrations of the multiple hydroxyl and amino groups. researchgate.net The addition of the N-hydroxymethyl group (-NH-CH₂OH) in N-Methylol Minocycline would introduce additional O-H and N-H stretching vibrations in this region. Furthermore, characteristic C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are expected between 3100 and 2800 cm⁻¹. researchgate.net
The carbonyl (C=O) stretching vibrations are particularly informative. Minocycline exhibits strong absorption bands around 1670-1600 cm⁻¹ corresponding to the ketone and amide carbonyl groups. The N-methylol modification is not expected to significantly shift these peaks. The presence of the aromatic ring system will be confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the dimethylamino groups and the amide group, along with C-O stretching of the hydroxyl and ether functionalities, would appear in the fingerprint region (below 1400 cm⁻¹), providing a complex but characteristic pattern for the molecule.
Interactive Data Table: Predicted IR Absorption Bands for N-Methylol Minocycline
| Wavenumber (cm⁻¹) | Functional Group | Predicted Intensity |
| 3500-3200 | O-H (alcohol, phenol), N-H (amide) | Broad, Strong |
| 3100-3000 | C-H (aromatic) | Medium |
| 3000-2850 | C-H (aliphatic) | Medium |
| 1670-1630 | C=O (amide I) | Strong |
| 1615-1580 | C=O (ketone), C=C (aromatic) | Strong |
| 1540-1500 | N-H bend (amide II) | Medium |
| 1470-1430 | C-H bend (aliphatic) | Medium |
| 1350-1250 | C-N (aromatic amine) | Medium |
| 1250-1000 | C-O (alcohol, phenol (B47542), ether) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of N-Methylol Minocycline, like other tetracyclines, is characterized by strong absorption bands in the ultraviolet and visible regions, arising from the π → π* electronic transitions within its extended chromophoric system. For minocycline hydrochloride in a methanolic solution, characteristic absorption maxima are observed at approximately 257 nm and 342 nm. nih.gov A study on the interaction of minocycline hydrochloride with trypsin also reported a maximum absorption peak at 280 nm. nih.gov
Interactive Data Table: Expected UV-Vis Absorption Maxima for N-Methylol Minocycline
| Wavelength (λmax) | Solvent | Molar Absorptivity (ε) |
| ~257 nm | Methanol | Data not available |
| ~342 nm | Methanol | Data not available |
| ~280 nm | Aqueous Buffer | Data not available |
Purity Profiling and Impurity Analysis
Ensuring the purity of N-Methylol Minocycline (~90%) is critical. This involves the identification and quantification of any related substances, which may include starting materials, by-products of the synthesis, and degradation products.
Identification and Quantification of Related Substances
The impurity profile of N-Methylol Minocycline can be complex. Potential impurities may arise from the minocycline starting material or be generated during the N-methylolation process. A recent study on minocycline hydrochloride tablets using a sophisticated two-dimensional liquid chromatography-quadrupole time-of-flight mass spectrometry (2D-LC-Q-TOF/MS) method identified seventeen related substances, including process-related impurities and degradation products. nih.gov While this study was not on N-Methylol Minocycline itself, it provides a valuable framework for the types of impurities that could be present.
Common impurities found in minocycline include 4-epiminocycline, which is a stereoisomer, and other degradation products. nih.govdaicelpharmastandards.com For N-Methylol Minocycline, potential related substances could include unreacted minocycline, di-methylolated species, and products of oxidation or hydrolysis.
The quantification of these impurities is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. The development of a stability-indicating HPLC method is crucial for separating the main compound from all potential impurities.
Interactive Data Table: Potential Related Substances in N-Methylol Minocycline
| Impurity Name | Potential Origin | Typical Analytical Technique |
| Minocycline | Unreacted starting material | HPLC, LC-MS |
| 4-Epiminocycline | Epimerization of minocycline | HPLC, LC-MS |
| Di-methylol Minocycline | Over-reaction during synthesis | HPLC, LC-MS |
| Oxidation products | Degradation | HPLC, LC-MS |
| Hydrolysis products | Degradation | HPLC, LC-MS |
Development of Reference Standards and Certified Reference Materials
Accurate quantification of N-Methylol Minocycline and its impurities relies on the availability of high-quality reference standards. Certified Reference Materials (CRMs) are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability and a high degree of accuracy. sigmaaldrich.com
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide CRMs for minocycline hydrochloride. sigmaaldrich.com While N-Methylol Minocycline is listed as an impurity by some commercial suppliers like LGC Standards, it is important to ascertain whether these are fully characterized and certified reference materials. lgcstandards.comlgcstandards.com The development of a well-characterized in-house primary standard or the acquisition of a CRM for N-Methylol Minocycline is essential for the validation of analytical methods and for ensuring the accuracy of purity assessments.
Advanced Analytical Techniques
For a more in-depth characterization of N-Methylol Minocycline, advanced analytical techniques can be employed.
X-ray Crystallography for Solid-State Structure (if single crystals can be obtained)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While obtaining single crystals of sufficient quality for X-ray diffraction can be challenging, the resulting data is invaluable for confirming the absolute stereochemistry and conformation of the molecule in the solid state.
Capillary Electrophoresis (CE) for Charge-Based Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like N-Methylol Minocycline. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio.
A capillary zone electrophoresis (CZE) method has been developed for the analysis of minocycline and its potential impurities. nih.gov This method utilizes a fused silica (B1680970) capillary and a sodium tetraborate (B1243019) buffer at a high pH to achieve separation. Given that N-Methylol Minocycline retains the ionizable dimethylamino groups of the parent molecule, a similar CZE approach would be effective for its analysis. CE offers advantages over HPLC in terms of speed, efficiency, and lower solvent consumption. nih.govsemanticscholar.org It can be a powerful tool for purity profiling and for the separation of closely related charged impurities that may be difficult to resolve by HPLC.
Interactive Data Table: Typical Capillary Electrophoresis Parameters for Minocycline Derivatives
| Parameter | Condition |
| Capillary | Fused Silica |
| Buffer | Sodium Tetraborate |
| pH | Alkaline (e.g., 11.75) |
| Voltage | 10-20 kV |
| Detection | UV (e.g., 254 nm) |
Preclinical Investigations of Biological Interactions and Mechanisms
In Vitro Cellular Studies
Impact on Microglial Activation and Proliferation in Cell Cultures
Minocycline (B592863) has been extensively shown to inhibit the activation and proliferation of microglia, the resident immune cells of the central nervous system (CNS), in various in vitro models. nih.gov This inhibitory effect is considered a cornerstone of its neuroprotective action. nih.govmdpi.com
In response to pathological stimuli, such as excitotoxins or inflammatory agents like lipopolysaccharide (LPS), microglia undergo a rapid activation process. This is characterized by morphological changes, including swelling of the cell body and retraction of cellular processes, and is a prelude to their proliferation and release of potentially neurotoxic substances. nih.govnih.gov Studies using co-cultures of neurons and microglia have demonstrated that minocycline effectively prevents this activation and subsequent proliferation. nih.gov For instance, in spinal cord cultures exposed to glutamate (B1630785) or kainate, minocycline treatment prevented the significant increase in the number of OX-42-immunoreactive microglial cells. nih.gov Similarly, in co-cultures of human fetal neurons and microglia stimulated with LPS, minocycline prevented both the activation and proliferation of the microglia. diabetesjournals.org
The mechanism behind this effect involves the inhibition of key signaling pathways. Research indicates that excitotoxin-induced microglial activation proceeds through the p38 mitogen-activated protein kinase (p38 MAPK) pathway, and minocycline has been shown to directly inhibit this pathway in microglia. nih.govnih.gov By blocking p38 MAPK activation, minocycline effectively halts the downstream cascade that leads to microglial activation and proliferation, thereby protecting neurons from microglia-mediated toxicity. nih.govnih.gov However, some studies note that the effect can be context-dependent, with one study in neonatal mouse brains showing that minocycline treatment paradoxically increased Iba1 labeling, a marker for microglia. mdpi.com
Table 1: Summary of Minocycline's Impact on Microglial Activation and Proliferation
| Cell Model | Stimulus | Key Findings | Reference |
|---|---|---|---|
| Rat Spinal Cord (SC) Cultures | Glutamate, Kainate | Prevented excitotoxin-induced microglial proliferation; inhibited p38 MAPK pathway. | nih.gov |
| Human Fetal Neuron/Microglia Co-cultures | Lipopolysaccharide (LPS) | Prevented activation and proliferation of human fetal microglia. | diabetesjournals.org |
| R28 Retinal Neuronal Cells & Microglia Co-cultures | TNF-α | Prevented retinal neuronal cell death mediated by activated microglia. | nih.gov |
| Neonatal Mouse Brain | In vivo administration | Increased Iba1 labeling (microglial marker) in various brain regions. | mdpi.com |
Effects on Inflammatory Mediator Release (e.g., Cytokines, Nitric Oxide) in Cellular Models
A primary consequence of microglial activation is the release of a host of inflammatory mediators, including pro-inflammatory cytokines and nitric oxide (NO). mdpi.comnih.gov Minocycline has demonstrated a potent ability to suppress the production of these substances in various cellular models.
In cultures of pure microglia, excitotoxin stimulation leads to an increased release of interleukin-1β (IL-1β) and NO metabolites, a response that is effectively inhibited by minocycline. nih.gov This effect is not limited to microglia. In lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, minocycline suppressed a wide array of cytokines and chemokines in a dose-dependent manner. nih.gov The suppressed mediators included tumor necrosis factor-alpha (TNF-α), IL-6, interferon-gamma (IFN-γ), and several chemokines such as IL-8 and monocyte chemoattractant protein-1 (MCP-1). nih.gov
The mechanism for this broad anti-inflammatory effect appears to be the targeted inhibition of specific intracellular signaling pathways. In the THP-1 cell model, minocycline was found to significantly suppress the phosphorylation of IκB kinase (IKK)α/β, a critical step in the activation of the NF-κB pathway, which is a master regulator of inflammatory gene expression. nih.gov In other models, the inhibition of p38 MAPK activation by minocycline is also linked to the reduced expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2). nih.govnih.govnih.gov By attenuating NO-mediated toxicity, minocycline can directly protect neurons and their axons from destruction. nih.gov
Table 2: Effect of Minocycline on Inflammatory Mediator Release
| Cell Model | Stimulus | Mediator(s) Inhibited | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Rat Pure Microglia Cultures | Glutamate, Kainate | Nitric Oxide (NO) metabolites, Interleukin-1β (IL-1β) | Inhibition of microglial activation. | nih.gov |
| Human THP-1 Monocytic Cells | Lipopolysaccharide (LPS) | TNF-α, IL-6, IFN-γ, IL-8, MCP-1, and others | Inhibition of IκB kinase (IKK)α/β phosphorylation. | nih.gov |
| Rat Cerebellar Granule Neurons (CGN) | Nitric Oxide (NO) donor | Not applicable (protective effect) | Inhibition of p38 MAP kinase phosphorylation. | nih.gov |
| Primary Cortical Neuronal Cultures | Nitric Oxide (NO) donor | Not applicable (protective effect) | Inhibition of p38 MAP kinase and JNK signaling. | nih.gov |
Modulation of Apoptotic Pathways and Caspase Activity in Cell Lines
Minocycline exerts significant anti-apoptotic effects by modulating multiple components of the cell death machinery, including Bcl-2 family proteins and caspases. nih.govnih.gov Apoptosis, or programmed cell death, can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which often converge on the activation of caspases, a family of proteases that execute the cell death program. nih.govwikipedia.org
Studies have shown that minocycline can directly inhibit the activation of multiple caspases. In PC12 cells under oxidative stress, minocycline significantly attenuated the activation of caspase-2, -3, -8, and -9. nih.gov In models of Huntington's disease using striatal neuron cell lines, minocycline was found to inhibit the activation of caspase-1, -3, -8, and -9. nih.gov This broad inhibition suggests that minocycline acts on both initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3). nih.gov
Furthermore, minocycline's anti-apoptotic action extends to the regulation of mitochondrial-mediated events. It has been shown to prevent the mitochondrial release of key pro-apoptotic factors like cytochrome c and Smac/DIABLO. nih.govresearchgate.net In cardiac myocytes, minocycline increased the ratio of the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis protein) to the pro-apoptotic Smac/DIABLO. researchgate.net In neuronal models, it regulates the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, shifting the ratio toward cell survival. diabetesjournals.orgnih.gov This stabilization of the mitochondrial membrane is a crucial mechanism for preventing the downstream activation of the caspase cascade. mdpi.com
Table 3: Minocycline's Modulation of Apoptotic Pathways
| Cell Model | Apoptotic Stimulus | Key Findings | Reference |
|---|---|---|---|
| PC12 Cells | Hydrogen Peroxide | Attenuated activation of caspase-2, -3, -8, and -9. | nih.gov |
| Striatal Neuron ST14A Cells | Mutant Huntingtin expression, TNF-α | Inhibited activation of caspases-1, -3, -8, -9; blocked release of cytochrome c and Smac/DIABLO. | nih.gov |
| Rat Ventricular Myocytes | Hypoxia/Reoxygenation | Reduced apoptotic cell death; prevented mitochondrial release of cytochrome c and Smac/DIABLO. | researchgate.net |
| HT22 Cells | Mechanical Injury | Downregulated pro-apoptotic Bax and cleaved caspase-3; upregulated anti-apoptotic Bcl-2. | nih.gov |
| Human Fetal Neuron/Microglia Co-cultures | Lipopolysaccharide (LPS) | Shifted Bcl-2 family proteins toward an anti-apoptotic ratio in neurons. | diabetesjournals.org |
Investigation of Matrix Metalloproteinase (MMP) Modulation in Cellular Systems
Minocycline has been identified as a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes responsible for degrading components of the extracellular matrix (ECM). researchgate.netnih.gov Dysregulation of MMPs, particularly the gelatinases MMP-2 and MMP-9, is implicated in various pathologies, including cancer metastasis and the breakdown of the blood-brain barrier after stroke. researchgate.net
In vitro studies using gelatin zymography have directly demonstrated minocycline's ability to inhibit MMP activity. One comparative study using the U-937 cell line as a source of MMP-9 found that minocycline was a more potent inhibitor of MMP-9 activity than either tetracycline (B611298) or doxycycline (B596269), with a calculated IC50 (half-maximal inhibitory concentration) of 10.7 µM. nih.gov The inhibitory mechanism of tetracyclines is believed to involve the chelation of the catalytic zinc ion (Zn2+) in the active site of the MMP molecule.
Beyond direct inhibition, minocycline can also modulate the expression and function of factors that regulate MMPs. In a study on multiple sclerosis models, minocycline treatment of activated T-cells in culture reduced the expression of Extracellular Matrix Metalloproteinase Inducer (EMMPRIN, or CD147), a glycoprotein (B1211001) that stimulates MMP production. This reduction in EMMPRIN corresponded with a lower MMP-9/TIMP-1 ratio, indicating a shift away from matrix degradation. These findings highlight a dual role for minocycline in controlling pathological ECM remodeling: direct enzymatic inhibition and indirect modulation of MMP-inducing pathways. researchgate.net
Subcellular Localization and Binding Studies
The biological effects of N-Methylol Minocycline are mediated by the minocycline moiety, a highly lipophilic compound that exhibits excellent tissue penetration. mdpi.com Its ability to cross cellular and subcellular membranes is fundamental to its pleiotropic actions, including its interference with intracellular signaling cascades and protein synthesis.
Minocycline's primary antibiotic mechanism involves binding to the 30S ribosomal subunit in bacteria, thereby inhibiting protein synthesis. mdpi.com While this is its main function in prokaryotes, its interactions within eukaryotic cells are more complex. Recent research has focused on developing controllable systems based on minocycline's ability to disrupt engineered protein-protein interactions. For example, a system was developed using an anti-minocycline single-domain antibody (sdAb) and a minocycline-displaceable peptide. The addition of minocycline disrupts the binding between these two components, allowing for the remote control of cellular functions like T-cell activation or payload secretion.
Spectroscopic studies have also been employed to characterize its binding properties. Investigations into the interaction between minocycline hydrochloride and the enzyme trypsin showed that minocycline could bind to trypsin, primarily near tryptophan residues, causing a change in the protein's conformation. This binding was determined to be a spontaneous process. Metabolically, minocycline is processed in the liver, primarily through hydroxylation and N-demethylation reactions mediated by the CYP3A4 enzyme. nih.gov
In Vivo Animal Model Studies
The protective effects of minocycline observed in vitro have been validated in a wide range of preclinical animal models of human diseases. These studies reinforce its role as a potent anti-inflammatory and neuroprotective agent.
In a mouse model of tauopathy, relevant to Alzheimer's disease, minocycline treatment reduced the amounts of several cortical pro-inflammatory cytokines, including interleukins and monocyte chemoattractant proteins. In a model of diabetic retinopathy, minocycline reduced the expression of inflammatory mediators and decreased apoptosis in the retina. nih.gov
Rodent models of stroke and brain injury have also shown significant benefits from minocycline administration. In a rat model of ischemic stroke, delayed treatment with minocycline significantly reduced the activity of ischemia-activated MMP-2 and MMP-9, which are known to compromise blood-brain barrier integrity. researchgate.net Similarly, in a rat model of traumatic brain injury (TBI), minocycline treatment inhibited apoptosis, downregulated the pro-apoptotic protein Bax, and improved motor function. nih.gov
Minocycline's ability to inhibit microglial activation has been demonstrated in vivo. In a mouse model of early-life seizures, minocycline treatment mitigated seizure-induced microglial activation and prevented the long-term pro-epileptogenic effects of the initial seizures. nih.gov In models of neuropathic pain, minocycline has been shown to attenuate pain by inhibiting microglial activation in the spinal cord. nih.gov Furthermore, in a mouse model of cerebral amyloid angiopathy, minocycline reduced gliosis, inflammatory gene expression, and the frequency of spontaneous brain hemorrhages without altering the amyloid load itself.
Table 4: Selected In Vivo Animal Model Studies of Minocycline
| Animal Model | Disease/Injury Model | Key Findings | Reference |
|---|---|---|---|
| htau Mouse | Tauopathy (Alzheimer's Disease) | Reduced cortical pro-inflammatory cytokines (IL-6, IL-10, MCP-1, etc.). | |
| Rat | Ischemic Stroke | Inhibited ischemia-activated MMP-2 and MMP-9 in the brain. | researchgate.net |
| Rat | Traumatic Brain Injury (TBI) | Inhibited apoptosis, modulated Bax/Bcl-2 proteins, and improved motor function. | nih.gov |
| Mouse | Early-Life Seizures | Attenuated microglial activation and prevented long-term increases in seizure susceptibility. | nih.gov |
| Mouse | Cerebral Amyloid Angiopathy | Reduced spontaneous hemorrhage, gliosis, and inflammatory gene expression. | |
| Rat | Diabetic Retinopathy | Reduced expression of inflammatory mediators and caspase-3 activation in the retina. | nih.gov |
| BALB/c Mouse | DSS-induced Colitis | In combination with methylprednisolone (B1676475), reduced colitis severity and colonic inflammation. |
Neuroinflammatory Response Modulation in Rodent Models
There is a significant lack of data from studies investigating the effects of N-Methylol Minocycline on neuroinflammatory responses in rodent models. While minocycline itself is known to modulate neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines, it is unknown if the N-Methylol modification alters these properties. Research in this area would need to assess the compound's ability to cross the blood-brain barrier and engage with inflammatory pathways within the central nervous system.
Effects on Excitotoxicity-Related Pathways in Animal Brain Models
The impact of N-Methylol Minocycline on excitotoxicity-related pathways has not been reported in animal brain models. Minocycline has been shown to offer neuroprotection against excitotoxic insults, in part by inhibiting pathways related to N-methyl-D-aspartate (NMDA) receptor-mediated toxicity. nih.govaai.org However, whether the addition of a methylol group to the minocycline structure enhances, diminishes, or has no effect on this activity is yet to be determined.
Assessment of Impact on Protein Homeostasis and Aggregation in Invertebrate Models
Investigations into the effect of N-Methylol Minocycline on protein homeostasis and aggregation in invertebrate models, such as Caenorhabditis elegans or Drosophila melanogaster, are absent from the current body of scientific literature. Minocycline has been observed to reduce the aggregation of proteins associated with neurodegenerative diseases in some models. nih.govbiocompare.com Studies using invertebrate models could provide initial insights into whether N-Methylol Minocycline shares these properties and how it might influence proteostasis.
Structure-Activity Relationship (SAR) Studies of N-Methylol Minocycline
The structure-activity relationship (SAR) for N-Methylol Minocycline is another area where specific research is lacking.
Correlation of Structural Modifications at the N-Methylol Position with Biological Activities
There are no available studies that correlate structural modifications at the N-Methylol position of minocycline with specific biological activities. SAR studies would involve synthesizing a series of analogs with different substituents at this position and evaluating their effects on neuroinflammation, excitotoxicity, and protein aggregation. This would provide valuable information on the chemical features necessary for any observed biological effects.
Comparative Analysis of Biological Potency with Minocycline and Other Analogs
A comparative analysis of the biological potency of N-Methylol Minocycline with minocycline and other tetracycline analogs is not available. Such an analysis would be essential to determine if the N-Methylol modification confers any advantages in terms of potency or selectivity for specific biological targets.
Rational Design Principles for Future Derivatization
The rational design of new tetracycline derivatives is a well-established field, aimed at overcoming challenges such as antibiotic resistance and improving the therapeutic profile of existing drugs. google.com Key strategies in the derivatization of tetracyclines, including minocycline, often focus on modifications at specific positions on the tetracyclic ring to enhance antibacterial potency, broaden the spectrum of activity, or introduce novel mechanisms of action. google.com
However, as N-Methylol Minocycline is classified as an impurity rather than a lead therapeutic compound, there are no specific "Rational Design Principles for Future Derivatization" of N-Methylol Minocycline found in the reviewed literature. The principles would theoretically be based on its own unique biological activity profile, which, as noted, has not been publicly detailed.
In the broader context of minocycline derivatization, research has explored modifications to create compounds with reduced antibiotic activity but enhanced anti-inflammatory or neuroprotective effects. nih.gov This approach aims to leverage the non-antibiotic properties of the tetracycline scaffold for other therapeutic applications. Should N-Methylol Minocycline be considered for future drug development, its design principles would first require extensive preclinical characterization to identify any potential therapeutic advantages over the parent compound, minocycline, or other derivatives. Without this foundational data, any discussion of rational design for its derivatization remains purely speculative.
Stability and Degradation Pathways of N Methylol Minocycline
Intrinsic Stability Assessment
The intrinsic stability of a pharmaceutical compound refers to its susceptibility to degradation under various environmental conditions. For N-Methylol Minocycline (B592863), this assessment involves evaluating its degradation through hydrolysis, oxidation, photolysis, and thermal stress.
Hydrolytic Degradation Pathways
The stability of aqueous solutions of N-methylol compounds is known to be dependent on pH. nih.govwho.int The primary hydrolytic degradation pathway for N-Methylol Minocycline is the cleavage of the N-methylol group from the amide nitrogen. Amides can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine. youtube.comyoutube.com In the case of N-Methylol Minocycline, this would result in the formation of Minocycline and formaldehyde (B43269).
The general reaction for the base-catalyzed hydrolysis of an N-substituted amide is as follows:
R-CO-NH-CH₂OH + OH⁻ → R-COO⁻ + H₂N-CH₂OH
Under acidic conditions, the reaction would yield the carboxylic acid and the corresponding ammonium (B1175870) salt. youtube.com The rate of hydrolysis is influenced by the pH of the solution. For instance, the degradation of minocycline itself is affected by pH, with different rates observed under acidic, neutral, and alkaline conditions. nih.gov It is plausible that the hydrolytic stability of N-Methylol Minocycline would exhibit a similar pH-dependent profile.
Oxidative Degradation Pathways
The tetracycline (B611298) structure is susceptible to oxidation. Studies on the parent compound, Minocycline, have shown that it can be degraded by various oxidizing agents. The oxidative degradation of N-Methylol Minocycline would likely involve both the tetracycline core and the N-methylol group.
The N-methylol group can be oxidized, potentially leading to the formation of a formyl derivative or complete cleavage from the molecule. The tetracycline ring system of Minocycline has several sites prone to oxidation, including the phenolic rings and the dimethylamino groups. nih.govrsc.org The degradation of N-methylpyrrolidone (NMP), another N-methyl compound, has been shown to proceed via oxidation, leading to the formation of various degradation products, including N-methylsuccinimide. nih.gov This suggests that the N-methyl group in the tetracycline structure is also a potential site for oxidative attack.
The photocatalytic oxidation of minocycline has been studied, revealing that the primary sites of attack by hydroxyl radicals are the dimethylamine (B145610) and amide functional groups. nih.gov This leads to a cascade of reactions including demethylation and hydroxylation. nih.govrsc.org Given the structural similarity, N-Methylol Minocycline would likely undergo similar oxidative degradation on its tetracycline core, in addition to reactions involving the N-methylol group.
Photolytic Degradation Mechanisms
Tetracyclines are known to be sensitive to light. The photolytic degradation of Minocycline involves complex pathways that can be influenced by the wavelength of light and the presence of photosensitizers. The United States Pharmacopeia (USP) recommends protecting solutions containing minocycline from light, indicating its photolability. synzeal.com
The photolytic degradation of N-Methylol Minocycline is expected to follow similar pathways to Minocycline. The chromophoric tetracycline ring system can absorb UV radiation, leading to an excited state. This excited molecule can then undergo various reactions, including photo-oxidation, photo-isomerization, and cleavage of functional groups. The degradation of minocycline under photocatalytic conditions has been shown to produce a variety of transformation products. nih.govrsc.org It is reasonable to assume that N-Methylol Minocycline would also be susceptible to photolytic degradation, likely initiated by the absorption of light by the tetracycline core, leading to subsequent chemical transformations.
Thermal Stability Analysis
The thermal stability of N-methylol compounds can vary. For example, N-methylol polyamide shows changes in its melting point and thermal decomposition temperature depending on the degree of methylolation. rsc.orgrsc.org Generally, amide compounds are thermally stable up to 160°C, but this can be structure-dependent. researchgate.net
For N-Methylol Minocycline, thermal stress would likely lead to the degradation of the N-methylol group and the tetracycline structure. Studies on the thermal stability of various antibiotics, including the tetracycline doxycycline (B596269), have shown that significant degradation occurs at elevated temperatures. A study on a different polymorph of minocycline hydrochloride demonstrated a high melting point of 247°C, suggesting considerable thermal stability of the core structure in a crystalline state. who.int However, N-Methylol Minocycline, as an impurity, may exist in an amorphous form, which is generally less stable than crystalline forms. molcan.com The thermal decomposition of N-methylol amides can lead to crosslinking reactions at higher temperatures. rsc.org For N-Methylol Minocycline, initial thermal degradation may involve the loss of the hydroxymethyl group, followed by the degradation of the minocycline molecule itself.
Identification and Characterization of Degradation Products
The identification of degradation products is essential for understanding the degradation pathways and for developing analytical methods to monitor the purity of the active pharmaceutical ingredient.
Isolation and Structural Elucidation of Major Degradants
Hydrolysis: The most probable primary degradation product from hydrolysis is Minocycline and formaldehyde , resulting from the cleavage of the N-methylol group.
Oxidation and Photolysis: The degradation of the parent compound, Minocycline, under photocatalytic oxidation has been shown to produce several transformation products (TPs). The proposed pathways involve hydroxylation, demethylation, and cleavage of functional groups. nih.govrsc.org
| Degradation Pathway | Potential Degradation Products of Minocycline |
| Photocatalytic Oxidation | TP415, TP431, S402, TP412, TP334, S359, TP223, TP 159, TP99, TP90 nih.gov |
Given that N-Methylol Minocycline would likely first degrade to Minocycline, these subsequent degradation products of Minocycline would also be expected in a forced degradation study of N-Methylol Minocycline. The initial degradation would likely also produce formaldehyde.
A key impurity of Minocycline that forms under certain conditions is 4-epiMinocycline. arkat-usa.org This epimerization is a common degradation pathway for tetracyclines and would also be a potential degradation product of N-Methylol Minocycline.
The structural elucidation of these degradants would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to isolate and identify the chemical structures of the impurities.
Proposed Reaction Mechanisms for Degradation Products
The degradation of N-Methylol Minocycline is a complex process involving multiple potential pathways. The primary point of instability is the N-methylol group attached to the carboxamide at the C2 position. This group is susceptible to hydrolysis, which would represent a principal degradation pathway.
Hydrolysis: The N-methylol group can undergo hydrolysis to release formaldehyde and the parent compound, minocycline. This reaction is often reversible and its rate can be influenced by factors such as pH and temperature.
Degradation of the Minocycline Core: Following the initial hydrolysis or through direct degradation, the resulting minocycline molecule is subject to further breakdown. The highly conjugated four-ring structure of minocycline has several reactive sites. nih.gov Based on studies of minocycline and other tetracyclines, the following degradation mechanisms are proposed:
Oxidative Degradation: The minocycline structure is vulnerable to oxidation, particularly when initiated by reactive oxygen species like hydroxyl radicals (•OH). nih.gov Key proposed oxidative pathways include:
Hydroxyl substitution of the acylamino or amide groups. nih.govresearchgate.net
Cleavage of the dimethylamino group at position C4 or the methyl group at C7. nih.gov
Further oxidation of the amino group. nih.govresearchgate.net These oxidative attacks can lead to a cascade of reactions, breaking down the tetracyclic core into smaller, varied degradation products. nih.gov
Epimerization: Like other tetracyclines, minocycline can undergo epimerization at the C4 position, where the dimethylamino group is located. This structural rearrangement involves the enolization of the A-ring's tricarbonyl system. Re-protonation from the opposite face results in the formation of an inactive stereoisomer, 4-epiminocycline.
Photochemical Degradation: The conjugated system of the tetracycline scaffold makes it susceptible to degradation upon exposure to light. Enzymatic oxidation can also initiate complex rearrangement cascades. nih.gov
Influence of Formulation Excipients and Environmental Factors on Stability
The stability of N-Methylol Minocycline in a formulation is critically dependent on its interaction with excipients and its exposure to various environmental conditions.
Formulation excipients can significantly influence drug stability. For instance, hydrophilic polymers like hydroxypropylmethylcellulose (B13716658) and ethyl cellulose (B213188) are used to create matrix tablets that control drug release. nih.gov However, the presence of moisture, which can be affected by the hygroscopicity of excipients, can accelerate degradation pathways like hydrolysis. aapsnewsmagazine.org Studies on similar compounds have shown that non-polar or hydrophobic carriers can improve stability by reducing exposure to water. nih.gov
pH-Dependent Stability Profiles
The pH of the surrounding medium is a critical factor governing the stability of tetracycline derivatives. The degradation rate of minocycline is highly pH-dependent. nih.gov
Acidic Conditions: Under acidic conditions (e.g., pH < 4), the molecule is generally more stable. However, very low pH can still promote certain degradation reactions. Studies on tetracycline hydrochloride showed that acidic conditions can enhance the oxidative potential of hydroxyl radicals, contributing to degradation. mdpi.com
Neutral to Alkaline Conditions: The degradation rate of minocycline significantly increases as the pH moves from acidic to alkaline. nih.gov In one study, the degradation rate constant at pH 11.0 was four times higher than at pH 3.0. nih.gov This is partly because the binding affinity of tetracyclines to divalent metal ions, which can form stabilizing chelates, often decreases as pH falls. nih.govresearchgate.net
The ionization state of the molecule, which is dependent on pH, affects its reactivity. Minocycline has multiple pKa values, meaning it can exist as a cation, a zwitterion, or an anion in different pH ranges, influencing its degradation kinetics. nih.gov
Table 1: Effect of pH on Minocycline Degradation Rate
| pH | Degradation Rate Constant (k, min⁻¹) | Relative Stability |
| 3.0 | 0.028 | Highest |
| 5.0 | Increased | Moderate |
| 7.0 | Increased | Moderate |
| 9.0 | Increased | Low |
| 11.0 | 0.121 | Lowest |
Data synthesized from a study on the photocatalytic degradation of minocycline, showing a significant increase in degradation rate with increasing pH. nih.gov
Role of Light Exposure and Temperature
Light Exposure: N-Methylol Minocycline is expected to be sensitive to light, a characteristic feature of the tetracycline class of compounds. nih.gov
Exposure to light, particularly UV radiation, can induce photocatalytic degradation. nih.gov This process often involves the generation of hydroxyl radicals that attack the molecule. nih.govresearchgate.net
Experiments show that in the absence of light, minocycline degradation can be negligible over short periods, but under UV light, nearly complete degradation can occur in under an hour. nih.gov To mitigate this, formulations and storage solutions often require protection from light, such as using aluminum foil to cover containers during experiments. nih.gov
Temperature: Elevated temperatures accelerate chemical degradation reactions.
Studies on doxycycline, a related tetracycline, showed that while no significant degradation occurred at 40°C over 30 days, its content decreased by as much as 55% after 90 days at 70°C. oup.com
The shelf-life of tetracyclines is highly dependent on storage temperature, with tablet formulations generally showing greater stability than capsules or bulk material at room temperature. oup.com
Thermal degradation of N-Methylol Minocycline would likely proceed through multiple events, including the loss of the N-methylol group and subsequent decomposition of the porphyrin ring. researchgate.net
Effects of Oxygen and Metal Ions
Oxygen: The presence of oxygen and other oxidizing agents can significantly impact the stability of N-Methylol Minocycline. The molecule's phenol (B47542) ring structure makes it susceptible to oxidation. researchgate.net The degradation is often mediated by highly reactive oxygen species, including hydroxyl radicals (•OH), holes (h+), and superoxide (B77818) anion radicals (•O₂⁻), which can be generated through photocatalysis or interaction with other chemicals. nih.govmdpi.com
Metal Ions: Tetracyclines, including minocycline, are potent chelating agents for divalent and trivalent metal ions such as Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, and Zn²⁺. researchgate.net This chelation can have a profound effect on stability.
Stabilization: The formation of a metal-tetracycline complex can enhance the stability of the drug. nih.gov This property has been exploited to develop controlled-release drug delivery systems where the release rate is mediated by the dissociation of the metal-drug complex. nih.govnih.gov
Destabilization: Conversely, certain metal ions may inhibit degradation pathways. For example, the degradation of methacycline (B562267) by biogenic manganese oxide was significantly inhibited by the presence of Mg²⁺, Cu²⁺, Ni²⁺, and Co²⁺. nih.gov
pH-Dependence: The stability of these metal complexes is often pH-sensitive. A decrease in pH can weaken the chelation between minocycline and metal ions, potentially accelerating the release or degradation of the drug. nih.govresearchgate.net
Future Research Directions for N Methylol Minocycline
Exploration of Novel Synthetic Routes
The advancement of research into N-Methylol Minocycline (B592863) is contingent upon the development of efficient, scalable, and mild synthetic methodologies. While classical methods for creating tetracycline (B611298) derivatives exist, future efforts should focus on modern synthetic strategies that offer higher yields, greater purity, and more environmentally benign conditions.
A promising avenue is the application of organocatalysis. For instance, the proline-catalyzed three-component Mannich reaction has been successfully used to create novel minocycline derivatives by modifying the D-ring. scielo.org.za This approach allows for the introduction of β-amino ketone functionalities, potentially altering the compound's physicochemical properties. scielo.org.za Future research should investigate adapting such organocatalytic reactions for the specific synthesis of N-Methylol Minocycline or its further functionalization.
Another area of exploration involves convergent synthetic routes, which have been developed for tetracycline precursors. These routes, sometimes involving key steps like the Michael-Dieckmann condensation, allow for the efficient assembly of the core tetracycline structure from simpler AB- and D-ring precursors. nih.gov Applying these convergent strategies could provide a more flexible and efficient pathway to N-Methylol Minocycline and related analogues, facilitating the production of material for extensive biological testing. nih.gov Furthermore, methods developed for the synthesis of minocycline itself, such as palladium-catalyzed amination followed by catalytic hydrogenation, could be optimized for the N-methylol derivative. google.com
Table 1: Potential Synthetic Methodologies for Future Exploration
| Synthetic Strategy | Key Features | Potential Application for N-Methylol Minocycline |
| Organocatalyzed Mannich Reaction | Employs mild reaction conditions; uses small organic molecules as catalysts (e.g., proline). | Direct synthesis or further derivatization at the D-ring of the minocycline scaffold. scielo.org.za |
| Convergent Synthesis | Builds complex molecules from several smaller, independently prepared fragments. | Efficient and flexible production of the core N-Methylol Minocycline structure. nih.gov |
| Palladium-Catalyzed Amination | Forms carbon-nitrogen bonds, a key step in building the minocycline structure from precursors like demeclocycline. | Optimization of existing minocycline synthesis routes for the N-methylol analogue. google.com |
Advanced Mechanistic Investigations at the Molecular Level
Understanding how N-Methylol Minocycline interacts with biological systems at a molecular level is crucial. Research on minocycline has revealed multiple mechanisms of action beyond its antibacterial effect, and it is vital to determine if the N-methylol modification alters these activities.
Minocycline is known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. scielo.org.za Future studies on N-Methylol Minocycline should employ techniques such as cryo-electron microscopy (cryo-EM) to resolve its binding pose within the ribosome and compare it to that of the parent compound.
Beyond its antibiotic role, minocycline exhibits significant neuroprotective and anti-inflammatory properties. capes.gov.br These effects are partly attributed to its ability to inhibit microglial activation and proliferation. nih.gov Mechanistic studies have shown that minocycline can inhibit the p38 mitogen-activated protein kinase (p38 MAPK) pathway in microglia, thereby reducing excitotoxicity. nih.gov It is essential to investigate whether N-Methylol Minocycline retains or enhances this capability. Advanced cell imaging and molecular biology techniques should be used to probe its effect on microglial signaling pathways in models of neuroinflammation.
Furthermore, minocycline can modulate the expression of N-methyl-D-aspartate (NMDA) receptor subunits, which is relevant in conditions like neuropathic pain. nih.gov Research is needed to explore if N-Methylol Minocycline has similar or improved effects on NMDA receptor pharmacology.
Development of Highly Specific Analytical Probes
Reliable and sensitive detection and quantification of N-Methylol Minocycline in various matrices are necessary for pharmacokinetic, metabolic, and mechanistic studies. While standard techniques like High-Performance Liquid Chromatography (HPLC) are fundamental for purity assessment google.com, future research should focus on developing more advanced analytical tools.
The development of monoclonal antibodies specific to N-Methylol Minocycline would enable the creation of highly sensitive immunoassays (e.g., ELISA) for its quantification in biological fluids. Another sophisticated approach is the design of molecularly imprinted polymers (MIPs). MIPs can be synthesized to have cavities that are sterically and chemically complementary to the target molecule, offering a high degree of selectivity for use in solid-phase extraction or as recognition elements in chemical sensors. mdpi.com
Furthermore, the synthesis of fluorescently-labeled or radiolabeled N-Methylol Minocycline derivatives would serve as powerful probes for visualizing the compound's distribution in cells and tissues using advanced microscopy and imaging techniques like positron emission tomography (PET).
Comparative Biological Studies with Related Tetracycline Derivatives
To understand the unique biological profile of N-Methylol Minocycline, its activity must be systematically compared against its parent compound, minocycline, and other clinically relevant tetracyclines such as doxycycline (B596269) and tigecycline. These studies should encompass a broad range of biological assays. The comparative analysis will help to position the potential therapeutic advantages or disadvantages of the N-methylol modification.
The primary comparison should involve antibacterial activity against a panel of clinically important Gram-positive and Gram-negative bacteria, including resistant strains. scielo.org.za Beyond this, comparative studies should focus on the non-antibiotic properties that have been extensively reported for minocycline, such as its anti-inflammatory, immunomodulatory, and neuroprotective effects. nih.govnih.govnih.gov For example, the differential effects of these compounds on cytokine production by immune cells like monocytes and T-lymphocytes should be quantified. nih.gov
Table 2: Proposed Comparative Biological Assays
| Biological Activity | Assay Type | Compounds for Comparison | Key Endpoint to Measure |
| Antibacterial Efficacy | Minimum Inhibitory Concentration (MIC) assays | Minocycline, Doxycycline, Tigecycline | Potency against drug-sensitive and resistant bacterial strains. scielo.org.za |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated monocyte culture | Minocycline, Doxycycline | Inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release. nih.gov |
| Neuroprotection | In vitro excitotoxicity models (e.g., glutamate-treated neuronal cultures) | Minocycline | Reduction in neuronal cell death and inhibition of microglial activation. nih.gov |
| Enzyme Inhibition | p38 MAPK activity assay | Minocycline | Direct measurement of kinase inhibition to confirm mechanism. nih.gov |
Theoretical and Computational Chemistry Approaches
Computational chemistry offers powerful tools to predict and understand the behavior of N-Methylol Minocycline at an atomic level, guiding further experimental work.
Molecular dynamics (MD) simulations can provide profound insights into the interaction of N-Methylol Minocycline with its biological targets. nih.gov Future research should utilize MD simulations to model the binding of the compound to key proteins, such as the bacterial 30S ribosomal subunit or human enzymes like p38 MAPK.
These simulations can predict the stability of the drug-receptor complex, identify the key amino acid residues involved in binding, and calculate the binding free energy. nih.gov By comparing the simulated binding dynamics of N-Methylol Minocycline with that of minocycline, researchers can form hypotheses about how the N-methylol group influences binding affinity and specificity. This information is invaluable for understanding its mechanism of action and for the rational design of future derivatives with improved properties. nih.gov
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of N-Methylol Minocycline. mdpi.com These calculations can determine the molecule's three-dimensional structure, charge distribution, and molecular orbital energies (e.g., HOMO and LUMO). lp.edu.ua
This information is critical for explaining the molecule's reactivity, stability, and intermolecular interactions. For example, by calculating the electrostatic surface potential, researchers can predict the sites on N-Methylol Minocycline that are most likely to engage in hydrogen bonding or other non-covalent interactions with a biological target. mdpi.com These theoretical calculations can also be used to model reaction pathways, providing insights into its synthesis and potential metabolic fate. lp.edu.ua
In Silico Prediction of Interactions and Pathways for N-Methylol Minocycline
The exploration of N-Methylol Minocycline's therapeutic potential is increasingly benefiting from the application of in silico methodologies. These computational techniques offer a powerful and cost-effective means to predict the compound's interactions with biological targets and to elucidate its potential roles within complex cellular pathways. By modeling the behavior of N-Methylol Minocycline at a molecular level, researchers can generate hypotheses, prioritize experimental studies, and gain insights into its mechanisms of action before embarking on extensive laboratory work.
Molecular Docking Studies
Molecular docking is a key in silico technique used to predict the preferred orientation of a ligand when bound to a receptor. While specific molecular docking studies for N-Methylol Minocycline are not extensively available in public literature, the wealth of research on its parent compound, minocycline, provides a strong framework for future investigations.
For instance, molecular docking simulations have been instrumental in studying the interaction of minocycline with various protein targets. Studies have shown that minocycline can bind to the active site of enzymes like trypsin and the main protease (Mpro) of SARS-CoV-2. semanticscholar.orgnih.gov In one such study, minocycline demonstrated a high binding affinity of -9.6 kcal/mol with SARS-CoV-2 Mpro, forming interactions with key residues such as Cys145 and His41. semanticscholar.orgresearchgate.net These studies lay the groundwork for similar computational analyses of N-Methylol Minocycline.
A hypothetical docking study of N-Methylol Minocycline would involve:
Preparation of the N-Methylol Minocycline structure: Obtaining the 3D structure of the molecule.
Identification of the protein target: Selecting a protein of interest based on the therapeutic area.
Docking simulation: Using software to predict the binding pose and affinity of N-Methylol Minocycline to the target protein.
Analysis of interactions: Examining the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex.
The introduction of the N-methylol group is anticipated to influence the binding mode and affinity compared to minocycline, potentially forming additional hydrogen bonds and altering the compound's interaction profile.
ADMET Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of early-stage drug discovery. In silico tools can forecast the pharmacokinetic and safety profiles of a compound. While specific ADMET predictions for N-Methylol Minocycline are not published, general methodologies are well-established. researchgate.net Web-based platforms and specialized software can calculate a range of physicochemical and pharmacokinetic parameters. nih.gov
A comprehensive in silico ADMET assessment for N-Methylol Minocycline would typically involve the prediction of the properties outlined in the table below.
| Property Category | Predicted Parameter | Significance |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |
| Caco-2 Permeability | Models the permeability of the intestinal epithelial barrier. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates the likelihood of the compound reaching the central nervous system. |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to exert its effect. | |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts interactions with major drug-metabolizing enzymes (e.g., CYP3A4). nih.gov |
| Excretion | Renal Organic Cation Transporter | Predicts involvement in renal clearance pathways. |
| Toxicity | Ames Mutagenicity | Assesses the potential for the compound to cause genetic mutations. |
| hERG Inhibition | Predicts the risk of cardiac toxicity. |
These predictions would be crucial in guiding the design of future preclinical studies by highlighting potential liabilities and advantages of the N-methylol modification.
Pathway Analysis
In silico pathway analysis helps to connect a compound to broader biological processes by identifying the cellular pathways in which its predicted targets are involved. jpmh.orgjpmh.org This approach provides a systems-level understanding of a drug's potential effects. For N-Methylol Minocycline, this would involve a multi-step computational workflow:
Target Prediction: Using the chemical structure of N-Methylol Minocycline to screen against databases of known protein targets. nih.gov
Pathway Enrichment Analysis: Taking the list of predicted protein targets and identifying which biological pathways are statistically overrepresented.
Network Construction: Building interaction networks to visualize the relationships between the predicted targets and their associated pathways.
Given that minocycline is known to have anti-inflammatory and neuroprotective effects, it is plausible that in silico pathway analysis of N-Methylol Minocycline would implicate pathways such as TNF signaling, MAPK signaling, and apoptosis. nih.gov For example, a study on minocycline and methylprednisolone (B1676475) in a colitis model used 16S rRNA gene sequencing data to perform functional predictions and analyze metabolic pathways. nih.gov Such an approach could be adapted to predict the impact of N-Methylol Minocycline on the gut microbiome and related inflammatory pathways.
The integration of molecular docking, ADMET prediction, and pathway analysis provides a robust in silico framework to guide the future research and development of N-Methylol Minocycline, enabling a more targeted and efficient investigation of its therapeutic potential.
Q & A
Q. How should contradictory findings in minocycline derivative research be addressed in manuscript discussions?
- Guidance : Contextualize results using systematic reviews of analogous compounds (e.g., minocycline hydrochloride) and explicitly compare methodologies (e.g., dosing regimens, outcome measures) . Use causal inference frameworks to distinguish between direct drug effects and secondary modulatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
